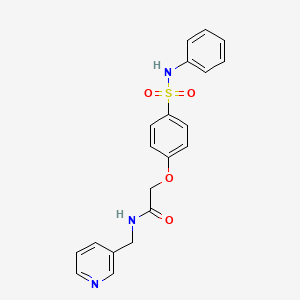
2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PSB-0739 and is a selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2).
Mécanisme D'action
The mechanism of action of PSB-0739 involves its selective antagonism of the 2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-3-ylmethyl)acetamide receptor. This receptor is known to be involved in various physiological processes such as immune cell trafficking, vascular development, and cancer progression. The inhibition of this receptor by PSB-0739 leads to the suppression of these processes, which can have significant therapeutic implications.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the migration and invasion of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the migration of immune cells to the site of inflammation. These effects make PSB-0739 a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PSB-0739 has several advantages for lab experiments. It is a highly selective antagonist of the 2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-3-ylmethyl)acetamide receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. Additionally, its synthetic route is well-established, which makes it readily available for research purposes. However, one of the limitations of PSB-0739 is its poor solubility in water, which can limit its application in certain experiments.
Orientations Futures
PSB-0739 has several potential future directions. One of the most promising directions is in the development of cancer therapeutics. Studies have shown that PSB-0739 can inhibit the growth and metastasis of cancer cells, and its further development can lead to the development of novel cancer therapies. Additionally, its anti-inflammatory effects make it a potential candidate for the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. Further research is needed to explore the full potential of PSB-0739 in these fields.
Conclusion:
In conclusion, PSB-0739 is a promising chemical compound with potential applications in various fields. Its selective antagonism of the 2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-3-ylmethyl)acetamide receptor makes it an ideal tool for studying the role of this receptor in various physiological processes. Additionally, its potential applications in cancer research and the treatment of inflammatory diseases make it a promising candidate for the development of novel therapeutics. Further research is needed to explore the full potential of PSB-0739 in these fields.
Méthodes De Synthèse
The synthesis of PSB-0739 involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method can be found in the literature, but in brief, it involves the reaction of 2-bromoanisole with sodium hydride to form an anisyl anion. This anion then undergoes a substitution reaction with 4-nitrobenzenesulfonyl chloride to form the intermediate product. This intermediate is then reacted with pyridine-3-carbaldehyde to form the final product, PSB-0739.
Applications De Recherche Scientifique
PSB-0739 has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that PSB-0739 can inhibit the growth and metastasis of cancer cells by targeting the 2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-3-ylmethyl)acetamide receptor. This receptor is known to play a crucial role in cancer progression, and its inhibition can lead to the suppression of cancer growth.
Propriétés
IUPAC Name |
2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20(22-14-16-5-4-12-21-13-16)15-27-18-8-10-19(11-9-18)28(25,26)23-17-6-2-1-3-7-17/h1-13,23H,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYCFHXGNBZVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


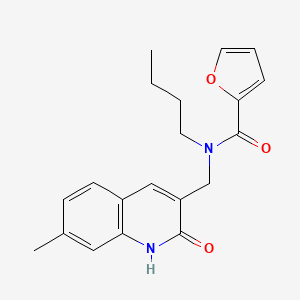
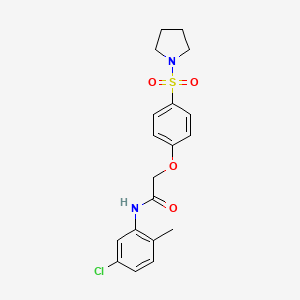
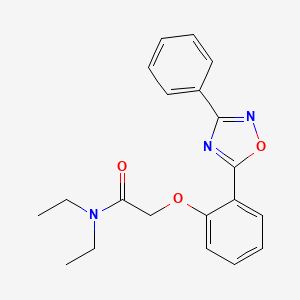
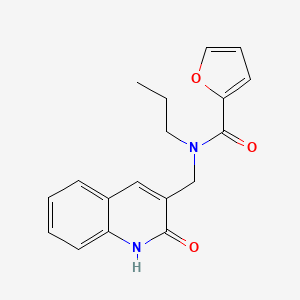
![N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)
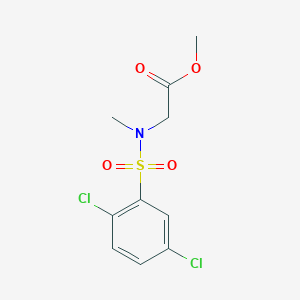
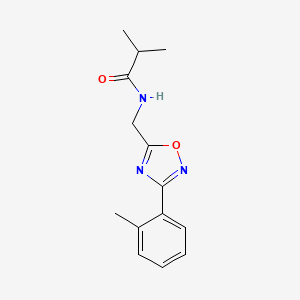
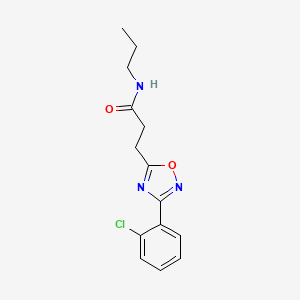




![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7686866.png)